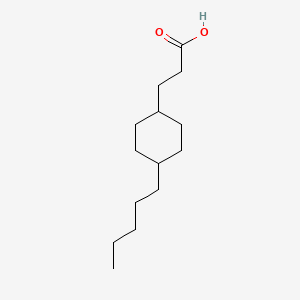
3-(trans-4-N-Pentylcyclohexyl)propionic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(trans-4-N-Pentylcyclohexyl)propionic acid is a chemical compound with the molecular formula C14H26O2. It is also known by its systematic name, cyclohexanepropanoic acid, 4-pentyl-, trans-. This compound is characterized by a cyclohexane ring substituted with a pentyl group and a propionic acid moiety. It is used primarily in research and experimental applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(trans-4-N-Pentylcyclohexyl)propionic acid typically involves the following steps:
Formation of the cyclohexane ring: This can be achieved through various cyclization reactions.
Introduction of the pentyl group: This step involves the alkylation of the cyclohexane ring with a pentyl halide under basic conditions.
Attachment of the propionic acid moiety: This can be done through a Friedel-Crafts acylation reaction, where the cyclohexane ring is acylated with propionic acid chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
化学反応の分析
Types of Reactions
3-(trans-4-N-Pentylcyclohexyl)propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
科学的研究の応用
3-(trans-4-N-Pentylcyclohexyl)propionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Medicine: Research into its potential therapeutic effects, particularly in the context of anti-inflammatory and analgesic properties.
Industry: It is used in the development of liquid crystal materials for display technologies.
作用機序
The mechanism of action of 3-(trans-4-N-Pentylcyclohexyl)propionic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in lipid metabolism, such as cyclooxygenases.
Pathways Involved: It may modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
Cyclohexanepropanoic acid, 4-pentyl-, cis-: Similar structure but different stereochemistry.
Cyclohexanepropanoic acid, 4-butyl-, trans-: Similar structure but with a butyl group instead of a pentyl group.
Cyclohexanepropanoic acid, 4-pentyl-, trans-: Similar structure but with different functional groups.
Uniqueness
3-(trans-4-N-Pentylcyclohexyl)propionic acid is unique due to its specific combination of a cyclohexane ring, a pentyl group, and a propionic acid moiety. This unique structure imparts specific chemical and biological properties that are distinct from other similar compounds .
特性
分子式 |
C14H26O2 |
|---|---|
分子量 |
226.35 g/mol |
IUPAC名 |
3-(4-pentylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C14H26O2/c1-2-3-4-5-12-6-8-13(9-7-12)10-11-14(15)16/h12-13H,2-11H2,1H3,(H,15,16) |
InChIキー |
CWOFWNKARJIFNI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


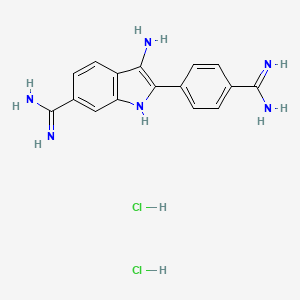
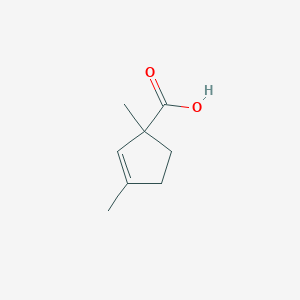
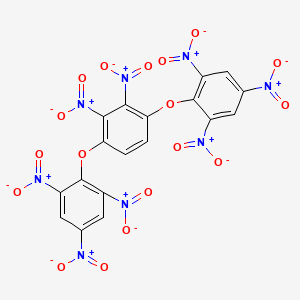
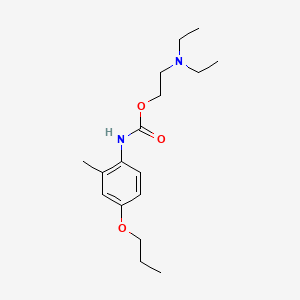
![4-[Hydroxy-(4-methoxyphenyl)methyl]benzoic acid methyl ester](/img/structure/B13789654.png)
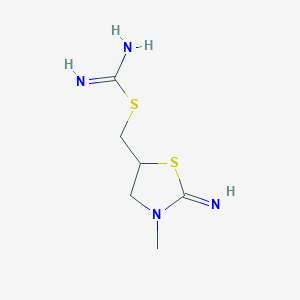
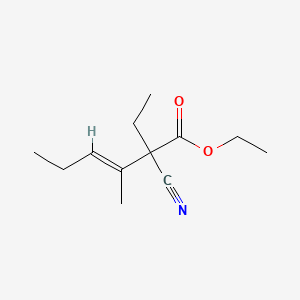

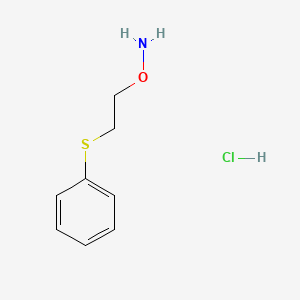
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

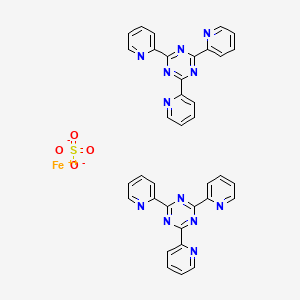
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
